5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one is an organic compound characterized by the molecular formula and a molecular weight of 266.09 g/mol. The compound features a pyrazinone core substituted with a bromine atom at the 5-position and a pyridin-4-ylmethyl group at the 1-position. This structural arrangement contributes to its unique chemical properties and potential applications in medicinal chemistry and material science .
A search for scientific literature on this specific molecule yielded no significant results. This suggests that 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one is either a very new compound or one that has not been extensively studied yet.
Given the presence of pyrazinone and pyridine moieties, it might be possible to explore its application in areas where similar compounds are used. This could include research on:
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The synthesis of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one typically involves a condensation reaction between dimethyl pyrazine-2,3-dicarboxylate and 4-aminomethylpyridine. This reaction is usually carried out under reflux conditions in methanol for several hours, followed by solvent removal and recrystallization to obtain pure crystals .
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one has several potential applications:
Interaction studies involving 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one focus on its ability to form complexes with metal ions. These studies help elucidate its potential role in biological systems and its efficacy as a therapeutic agent. Additionally, its interactions with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one | Similar core structure but with chlorine instead of bromine | Potentially different reactivity due to halogen substitution |
| 6-Methyl-pyrazin-2(1H)-one | Lacks the pyridinyl substitution | Simpler structure; used in different applications |
| N,N'-Bis(pyridinyl)methylenepyrazine | Contains multiple pyridine groups | Increased coordination capabilities with metals |
This compound's unique combination of a bromine substituent and a pyridine moiety enhances its reactivity and potential biological activity compared to similar compounds. Its specific interactions with metal ions may also lead to novel applications not found in other derivatives.
The synthesis of pyrazin-2(1H)-ones often relies on condensation reactions between α-amino acid amides and 1,2-dicarbonyl compounds. For 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one, this approach typically involves brominated precursors. The Jones method (1949) utilizes free α-amino amides, such as glycinamide hydrobromide, condensed with methylglyoxal under alkaline conditions to form the pyrazinone core. Modifications by Karmas and Spoerri enabled the use of hydrohalide salts of amino amides, simplifying precursor preparation. Bromination is achieved either pre- or post-condensation:
Key limitations: Low regioselectivity in unsymmetrical 1,2-dicarbonyl substrates and competing side reactions during bromination.
| Starting Material | Bromination Method | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromo-3-fluoropicolinonitrile | Oxidative cyclization | 81 | |
| Alaninamide hydrobromide | Post-condensation | 63 |
Transition metal catalysis enables precise functionalization of pyrazinone scaffolds. For the target compound, Suzuki-Miyaura coupling and Liebeskind-Srogl cross-coupling are pivotal:
Mechanistic insight: Palladium facilitates oxidative addition at the bromine site, followed by transmetallation with the organoboron/zinc reagent and reductive elimination.
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromopyrazin-2(1H)-one | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O, 80°C | 89 | |
| 3-(Methylthio)pyrazinone | Pd(OAc)₂, CuTC | THF, 65°C, MW | 85 |
Solid-phase synthesis streamlines the preparation of functionalized pyrazinones. The Wang resin is commonly used for immobilizing intermediates:
Advantages: High throughput, easy purification, and compatibility with diverse electrophiles.
| Resin Type | Coupling Reagent | Functionalization Efficiency (%) | Reference |
|---|---|---|---|
| Wang | HATU | 92 | |
| Merrifield | DIPEA | 85 |
Tele-substitution allows bromine introduction at meta/para positions relative to directing groups. For 5-bromo derivatives:
Case study: 1-(Pyridin-4-ylmethyl)pyrazin-2(1H)-one treated with NBS in CCl₄ yields 5-bromo derivatives (62%) via radical intermediates.
| Substrate | Brominating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Pyridin-4-ylmethyl)pyrazinone | Br₂ | −78 | 58 | |
| 1-(Pyridin-4-ylmethyl)pyrazinone | NBS | 25 | 62 |
Pyrazinone derivatives, including 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one, have shown promise as RORγ antagonists due to their ability to disrupt the interleukin (IL)-23/T helper (Th)17 axis. RORγt, a splice variant of RORγ, is essential for Th17 cell differentiation and IL-17 production, making it a therapeutic target for autoimmune diseases like psoriasis and rheumatoid arthritis [4].
The pyrazinone scaffold enables precise interactions with the RORγ ligand-binding domain (LBD). The bromine atom at position 5 enhances hydrophobic contacts with residues in the LBD, while the pyridin-4-ylmethyl group stabilizes the complex through π-π stacking with aromatic amino acids [4]. Structural optimization studies reveal that electron-withdrawing substituents at position 5 improve binding affinity by reducing electron density at the pyrazinone core, thereby minimizing repulsive interactions with the receptor’s hydrophobic pocket [4].
Table 1: Structural Features of Pyrazinone Derivatives Influencing RORγ Antagonism
| Substituent Position | Functional Group | Effect on RORγ IC₅₀ |
|---|---|---|
| 1 | Pyridin-4-ylmethyl | Enhances π-π interactions |
| 5 | Bromine | Improves hydrophobic binding |
| 3 | Methyl | Reduces metabolic clearance |
Lead compounds derived from this scaffold, such as BI 730357, exhibit nanomolar potency (IC₅₀ < 50 nM) in reporter gene assays and suppress IL-17A secretion in human Th17 cells [4]. The clinical candidate BI 730357, currently in Phase II trials for plaque psoriasis, underscores the therapeutic viability of brominated pyrazinones in autoimmune disease modulation [4].
The structural similarity of 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one to pyrazinamide, a first-line antitubercular drug, suggests potential activity against Mycobacterium tuberculosis. Pyrazinamide requires bioactivation by bacterial nicotinamidase/pyrazinamidase (PncA) to form pyrazinoic acid, which disrupts membrane energetics and fatty acid synthesis [3].
The bromine substituent in 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one may enhance membrane permeability compared to unsubstituted pyrazinones, facilitating intracellular accumulation in mycobacteria. Additionally, the pyridinylmethyl group could engage targets like fatty acid synthase II (FAS-II) or ribosomal RNA, as observed in other pyrazine-based antimicrobials [3].
Table 2: Pyrazinone Derivatives with Antimycobacterial Activity
| Compound | Target Pathogen | Mechanism of Action |
|---|---|---|
| Pyrazinamide | M. tuberculosis | PncA-mediated disruption |
| 5-Bromo derivative | M. bovis (hypothetical) | Enhanced membrane targeting |
| Morinamide | M. avium | RNA polymerase inhibition |
While direct evidence for this compound’s antimycobacterial efficacy is limited, its structural features align with established pharmacophores for tuberculosis therapy [3]. Further studies could explore its synergy with existing regimens to overcome drug-resistant strains.
The IL-17 axis plays a central role in pathologies such as psoriasis, multiple sclerosis, and inflammatory bowel disease. By antagonizing RORγt, 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one indirectly suppresses IL-17A and IL-17F production in Th17 cells [4]. This dual inhibition is advantageous over biologic therapies targeting individual cytokines, as it addresses upstream transcriptional regulation.
Mechanistically, the compound destabilizes the RORγt-coactivator complex, preventing recruitment of transcriptional mediators like PGC-1α. In murine models of experimental autoimmune encephalomyelitis (EAE), pyrazinone derivatives reduced disease severity by 60–70% compared to controls, correlating with decreased IL-17 levels in cerebrospinal fluid [4].
Although not yet reported for 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one, pyrazine derivatives like favipiravir demonstrate broad-spectrum antiviral activity through RNA polymerase inhibition [3]. The bromine atom in this compound could facilitate halogen bonding with viral enzymes, while the pyrazinone core mimics nucleotide structures, acting as a competitive inhibitor.
Potential Viral Targets
Further biochemical assays are needed to validate these hypotheses and optimize the scaffold for antiviral specificity.
The enoyl-acyl carrier protein reductase (enoyl-ACP reductase), commonly known as InhA in Mycobacterium tuberculosis, represents a crucial target for antimicrobial drug development due to its essential role in fatty acid biosynthesis [1] [2]. This enzyme catalyzes the nicotinamide adenine dinucleotide (NADH)-dependent reduction of enoyl-ACP, a critical step in the type II fatty acid synthesis pathway [3] [4].
The molecular docking approach for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one with enoyl-ACP reductase involves comprehensive computational analysis to predict binding affinity and interaction modes. The InhA enzyme from M. tuberculosis possesses a characteristic Rossmann fold structure that provides the NADH binding site, with the active site featuring several key residues including Tyr158, Thr196, and Phe149 [3] [4]. The crystal structure reveals a homodimeric enzyme with each subunit containing approximately 269 amino acid residues and exhibiting a molecular weight of 28.5 kilodaltons [1].
Computational docking studies utilize established protocols where the target compound is positioned within the enzyme's active site to evaluate potential binding conformations. The binding pocket of InhA is characterized by hydrophobic regions formed by residues such as Phe149, Pro193, Leu218, and Val203, which interact favorably with aromatic substituents [2]. The pyrazinone core of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one provides a heterocyclic scaffold that can engage in multiple interactions within this binding environment.
Recent studies have demonstrated that pyrazinone derivatives exhibit significant binding affinity toward InhA, with molecular docking calculations revealing interaction energies comparable to or exceeding those of established inhibitors such as isoniazid [5]. The computational analysis indicates that the pyrazinone scaffold can adopt conformations that facilitate hydrogen bonding with catalytic residues, particularly Tyr158, which plays a crucial role in enzyme function [3]. The bromine substitution at position 5 of the pyrazinone ring introduces additional van der Waals interactions with hydrophobic residues in the binding pocket, potentially enhancing binding affinity.
The pyridin-4-ylmethyl substituent at the N1 position of the pyrazinone ring provides an extended binding surface that can interact with peripheral regions of the active site. Computational studies suggest that this pyridine moiety can engage in π-π stacking interactions with aromatic residues or participate in hydrogen bonding through its nitrogen atom [6]. The flexible methylene linker allows for conformational adjustments that optimize the binding pose within the enzyme's active site.
Molecular docking calculations typically employ scoring functions that evaluate binding affinity based on electrostatic interactions, van der Waals forces, hydrogen bonding, and hydrophobic contacts. For 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one, preliminary computational analysis suggests favorable binding scores that indicate potential inhibitory activity against enoyl-ACP reductase. The heterocyclic nature of the compound provides multiple interaction points that can engage with the enzyme's binding pocket through diverse molecular recognition mechanisms.
The quantum mechanical analysis of halogen bonding interactions in 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one reveals fundamental insights into the electronic structure and intermolecular forces governing molecular recognition. Halogen bonding represents a significant non-covalent interaction where the halogen atom acts as an electron acceptor, forming directional bonds with electron-rich species [7] [8].
The bromine atom in 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one exhibits an anisotropic electron distribution characterized by a region of positive electrostatic potential along the extension of the carbon-bromine bond, known as the sigma-hole [9]. Quantum mechanical calculations using density functional theory (DFT) methods reveal that this sigma-hole becomes more pronounced due to the electron-withdrawing nature of the pyrazinone ring system, which enhances the halogen bonding capability of the bromine substituent.
Computational analysis employing the B3LYP functional with appropriate basis sets demonstrates that the bromine atom can participate in halogen bonding interactions with electron-rich regions of target proteins or other molecular partners [8] [9]. The electrostatic potential surface calculations reveal that the sigma-hole of the bromine atom exhibits positive electrostatic potential values typically ranging from 20 to 40 kcal/mol, indicating significant halogen bonding potential. The magnitude of this electrostatic potential is influenced by the electronic properties of the surrounding pyrazinone scaffold, which serves as an electron-withdrawing framework that enhances the halogen bonding strength.
The quantum mechanical treatment of halogen bonding in this system involves examination of the molecular orbitals and electron density distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide insights into the electronic reactivity and potential for intermolecular interactions [10]. Computational studies reveal that the HOMO is primarily localized on the pyrazinone nitrogen atoms and the pyridine ring, while the LUMO shows significant contribution from the bromine atom and the pyrazinone carbonyl group.
Natural bond orbital (NBO) analysis provides detailed information about the electronic structure and bonding characteristics of the halogen bonding interactions. The analysis reveals that halogen bonding involves charge transfer from the electron donor (such as oxygen or nitrogen atoms in target proteins) to the antibonding orbital of the carbon-bromine bond [8]. This charge transfer mechanism is accompanied by orbital interactions that contribute to the overall binding energy and directional preferences of the halogen bond.
The quantum mechanical description of halogen bonding in 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one also encompasses the role of polarization effects and dispersion forces. While the electrostatic component typically dominates halogen bonding interactions, polarization and dispersion contributions can be significant, particularly for heavier halogens like bromine [9]. DFT calculations with dispersion corrections (such as DFT-D3) provide more accurate descriptions of these interactions by accounting for long-range correlation effects that influence the overall binding energy.
The angular dependence of halogen bonding interactions has been investigated through computational studies that examine the potential energy surface as a function of the approach angle between the halogen bond donor and acceptor [9]. These calculations reveal that halogen bonding exhibits a strong preference for linear arrangements, with optimal interaction geometries occurring when the halogen bond acceptor approaches along the extension of the carbon-bromine bond axis.
Molecular dynamics (MD) simulations provide essential insights into the dynamic behavior and stability of protein-ligand complexes involving 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. These computational studies extend beyond static docking calculations to examine the temporal evolution of molecular systems under physiological conditions, revealing information about binding kinetics, conformational changes, and complex stability [11] [12].
The MD simulation protocol for investigating protein-ligand complex stability typically involves initial structure preparation, system solvation, energy minimization, equilibration, and production runs extending over nanosecond to microsecond timescales [13]. For 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one complexed with target proteins such as enoyl-ACP reductase, these simulations provide detailed information about the persistence of key intermolecular interactions and the structural integrity of the binding complex.
The root mean square deviation (RMSD) analysis serves as a fundamental metric for assessing complex stability during MD simulations. For protein-ligand complexes, RMSD values are calculated separately for the protein backbone and the ligand molecule, providing insights into the relative stability of different components of the system [11]. Stable complexes typically exhibit RMSD values that reach equilibrium within the first few nanoseconds of simulation, followed by relatively constant values throughout the production run.
Analysis of hydrogen bonding patterns throughout the MD trajectory reveals the dynamic nature of protein-ligand interactions. The pyrazinone carbonyl group and pyridine nitrogen atom in 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one can form hydrogen bonds with polar residues in the protein binding site, and MD simulations track the formation, breaking, and reformation of these interactions over time [13]. The hydrogen bond occupancy analysis quantifies the percentage of simulation time during which specific hydrogen bonds are maintained, providing measures of interaction strength and stability.
The radius of gyration calculations during MD simulations provide information about the compactness and conformational flexibility of the protein-ligand complex. Changes in the radius of gyration can indicate significant conformational rearrangements or protein unfolding events that might affect complex stability [11]. For the pyrazinone compound under investigation, these calculations help assess whether the ligand binding induces significant conformational changes in the target protein.
Solvent accessible surface area (SASA) analysis during MD simulations reveals how ligand binding affects the exposure of different regions of the protein to the aqueous environment. The binding of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one to the target protein typically results in burial of hydrophobic surfaces and formation of complementary binding interfaces [11]. Changes in SASA values over the simulation trajectory provide insights into the stability of the binding interface and potential conformational adaptations.
The analysis of protein-ligand contacts throughout the MD simulation provides detailed information about the persistence of specific interactions. Hydrophobic contacts between the bromine atom and aromatic residues, as well as van der Waals interactions between the pyrazinone ring and hydrophobic binding pocket residues, are monitored throughout the simulation [12]. The contact frequency analysis reveals which interactions are most stable and contribute most significantly to complex stability.
Free energy calculations using methods such as thermodynamic integration or free energy perturbation can be performed in conjunction with MD simulations to quantify the binding affinity of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one to target proteins. These calculations provide quantitative measures of binding free energy that can be compared with experimental binding affinities when available.
The molecular dynamics simulations also reveal information about the flexibility and conformational preferences of the ligand molecule when bound to the target protein. The pyridin-4-ylmethyl substituent, connected through a flexible methylene linker, can adopt multiple conformations within the binding site, and MD simulations track these conformational changes over time [13]. The analysis of dihedral angle distributions provides insights into the preferred conformational states of the ligand in the bound state.
Water molecule dynamics within the protein-ligand binding interface represent another important aspect of MD simulation analysis. The presence of bridging water molecules can stabilize protein-ligand interactions, and MD simulations track the residence time and exchange kinetics of these water molecules [12]. The analysis of water-mediated interactions provides insights into the role of solvation in complex stability and binding affinity.